Methyl 5-ethylthiazole-4-carboxylate
Description
Methyl 5-ethylthiazole-4-carboxylate is a heterocyclic organic compound featuring a thiazole core substituted with an ethyl group at position 5 and a methyl ester at position 4. Thiazoles are sulfur- and nitrogen-containing five-membered aromatic rings, widely studied for their biological activities and applications in pharmaceuticals, agrochemicals, and materials science. The ethyl and ester substituents influence the compound’s electronic properties, solubility, and reactivity, making it a valuable scaffold for further functionalization .
Properties
CAS No. |
81569-45-1 |
|---|---|
Molecular Formula |
C7H9NO2S |
Molecular Weight |
171.22 g/mol |
IUPAC Name |
methyl 5-ethyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C7H9NO2S/c1-3-5-6(7(9)10-2)8-4-11-5/h4H,3H2,1-2H3 |
InChI Key |
UJWHTPUQSUHEGZ-UHFFFAOYSA-N |
SMILES |
CCC1=C(N=CS1)C(=O)OC |
Canonical SMILES |
CCC1=C(N=CS1)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Thiazole Derivatives
Structural and Functional Group Variations
The table below compares Methyl 5-ethylthiazole-4-carboxylate with structurally related thiazole esters and analogs, highlighting substituent positions, molecular weights, and key properties.
*Calculated based on molecular formula.
Key Observations:
- Ester Group : Methyl esters (e.g., target compound) generally exhibit lower boiling points and higher volatility than ethyl esters (e.g., Ethyl 5-methylthiazole-4-carboxylate) .

- Reactivity : Brominated analogs (e.g., Methyl 3-bromo-5-carbamoylisothiazole-4-carboxylate) are more reactive toward nucleophilic substitution, enabling further derivatization .
Physicochemical Properties
- Solubility: Thiazole esters are typically soluble in polar aprotic solvents (e.g., DMSO, acetone) but less so in water. The ethyl substituent in the target compound may reduce aqueous solubility compared to methyl or amino derivatives .
- Stability : Thiazoles are generally stable under ambient conditions but may degrade under strong acidic or oxidative environments. Brominated derivatives (e.g., ) are more sensitive to light and moisture.
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